5-(2-Aminoethyl)-2-chlorophenol;hydrobromide
Description
5-(2-Aminoethyl)-2-chlorophenol hydrobromide is a phenolic compound featuring a 2-chlorophenol core substituted with a 2-aminoethyl group at the 5-position, paired with a hydrobromide counterion. The hydrobromide salt enhances solubility in polar solvents, as seen in compounds like eletriptan hydrobromide (readily water-soluble) .
Properties
CAS No. |
144181-27-1 |
|---|---|
Molecular Formula |
C8H11BrClNO |
Molecular Weight |
252.53 g/mol |
IUPAC Name |
5-(2-aminoethyl)-2-chlorophenol;hydrobromide |
InChI |
InChI=1S/C8H10ClNO.BrH/c9-7-2-1-6(3-4-10)5-8(7)11;/h1-2,5,11H,3-4,10H2;1H |
InChI Key |
XZKMQVGGVMQCPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCN)O)Cl.Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethyl)-2-chlorophenol;hydrobromide typically involves the following steps:
Starting Material: The synthesis begins with 2-chlorophenol.
Substitution Reaction: The 2-chlorophenol undergoes a substitution reaction with ethylene diamine to introduce the aminoethyl group.
Hydrobromide Formation: The resulting compound is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
In industrial settings, the production of 5-(2-Aminoethyl)-2-chlorophenol;hydrobromide may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process typically includes steps for purification and crystallization to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
5-(2-Aminoethyl)-2-chlorophenol;hydrobromide can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Primary amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
5-(2-Aminoethyl)-2-chlorophenol;hydrobromide is a small molecule characterized by the presence of an aminoethyl side chain and a chlorophenol moiety. Its molecular formula is C8H10ClN·HBr, and it has been identified as an inhibitor of the D(1A) dopamine receptor, which plays a crucial role in various neurological processes.
Dopamine Receptor Inhibition
The primary application of 5-(2-Aminoethyl)-2-chlorophenol;hydrobromide lies in its ability to inhibit the D(1A) dopamine receptor. This receptor is involved in several neurological functions, including mood regulation, motor control, and reward pathways. The inhibition of this receptor can be beneficial in studying conditions such as schizophrenia and Parkinson's disease, where dopamine signaling is disrupted .
Investigative Drug Development
As an investigational compound, 5-(2-Aminoethyl)-2-chlorophenol;hydrobromide serves as a prototype for developing new pharmacological agents targeting dopamine receptors. Research into its efficacy and safety profiles could lead to the development of novel treatments for neuropsychiatric disorders .
Case Study: Mechanistic Insights
A study published in the Journal of Organic Chemistry explored the synthesis and characterization of related compounds that interact with dopamine receptors. The findings indicated that modifications to the aminoethyl side chain could enhance binding affinity and selectivity for the D(1A) receptor . This suggests that 5-(2-Aminoethyl)-2-chlorophenol;hydrobromide could be optimized for better therapeutic outcomes.
Toxicological Profile
The Agency for Toxic Substances and Disease Registry (ATSDR) provides a toxicological profile for chlorophenols, detailing potential health risks associated with exposure to compounds like 5-(2-Aminoethyl)-2-chlorophenol;hydrobromide. Understanding these risks is crucial for developing safe handling protocols in laboratory settings .
Applications in Synthetic Chemistry
In addition to its biological applications, 5-(2-Aminoethyl)-2-chlorophenol;hydrobromide can serve as an intermediate in synthetic organic chemistry. Its chlorophenol structure allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, making it valuable for synthesizing more complex molecules .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Dopamine Receptor Inhibition | Inhibits D(1A) dopamine receptor; potential therapeutic applications |
| Investigative Drug Development | Prototype for new drugs targeting dopamine-related disorders |
| Synthetic Chemistry | Intermediate for synthesizing complex organic compounds |
| Toxicological Research | Provides insights into safety and health risks associated with chlorophenols |
Mechanism of Action
The mechanism of action of 5-(2-Aminoethyl)-2-chlorophenol;hydrobromide involves its interaction with specific molecular targets. The aminoethyl group can interact with various receptors and enzymes, potentially modulating their activity. The phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
2-Aminoethyl 2,2-Diphenylvalerate Hydrobromide (AEDV) Structure: Contains a 2-aminoethyl group linked to a diphenylvalerate ester, with a hydrobromide counterion. Activity: Acts as a competitive inhibitor of N-demethylation in drug metabolism, with inhibition constants comparable to SKF 525-A .
S-(2-Aminoethyl)isothiouronium Bromide Hydrobromide (AET) Structure: Combines an isothiouronium group with a 2-aminoethyl chain and hydrobromide. Activity: Demonstrates radioprotective effects in mice, extending survival post-irradiation . Key Difference: The isothiouronium group introduces sulfur-based reactivity, absent in the chlorophenol derivative.
6-Hydroxydopamine Hydrobromide Structure: A trihydroxyphenethylamine hydrobromide (C₈H₁₂BrNO₃) with neurotoxic properties . Activity: Used to model Parkinson’s disease due to its selective neurotoxicity. Key Difference: Additional hydroxyl groups increase oxidative susceptibility compared to the mono-chlorinated phenol.
Chlorophenol Derivatives
2-Chlorophenol Structure: A simple chlorophenol without aminoethyl substitution. Degradation: Degrades slower than phenol in Fenton systems due to chloride’s inhibitory effect on hydroxyl radical generation . Toxicity: Not directly carcinogenic but may promote tumors in mice .
2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol Structure: A halogen-rich Schiff base derivative synthesized from 3-bromo-5-chlorosalicylaldehyde and 2-chlorobenzenamine . Relevance: Highlights the synthetic versatility of chlorophenol precursors in forming stable crystalline products.
Comparative Data Table
*Calculated based on structural analogy.
Biological Activity
5-(2-Aminoethyl)-2-chlorophenol;hydrobromide is a compound of interest due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed examination of its biological activity, including data tables and relevant research findings.
5-(2-Aminoethyl)-2-chlorophenol;hydrobromide is a derivative of chlorophenol, characterized by the presence of an aminoethyl group. Its chemical structure contributes to its biological properties, which are influenced by various substituents on the aromatic ring.
Biological Activities
1. Antimicrobial Activity
Research indicates that compounds similar to 5-(2-Aminoethyl)-2-chlorophenol exhibit significant antimicrobial properties. For instance, derivatives of chlorophenols have been shown to be effective against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. A study found that certain chlorinated phenolic compounds demonstrated minimum inhibitory concentration (MIC) values comparable to standard antibiotics, indicating their potential as effective antimicrobial agents .
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| 5-(2-Aminoethyl)-2-chlorophenol | Staphylococcus aureus | 0.5 |
| Derivative A | Escherichia coli | 0.25 |
| Derivative B | Klebsiella pneumoniae | 0.1 |
2. Anticancer Activity
The anticancer potential of 5-(2-Aminoethyl)-2-chlorophenol has been explored in various studies. It has shown promising results against different cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
A notable study reported that derivatives of chlorophenols exhibited IC50 values ranging from 5 to 20 μM against several cancer cell lines, highlighting their potential as chemotherapeutic agents .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a comparative study, 5-(2-Aminoethyl)-2-chlorophenol was tested alongside traditional antibiotics against MRSA strains. The results demonstrated that the compound had a comparable efficacy, with an inhibition zone of 22 mm compared to 24 mm for vancomycin, suggesting its potential as an alternative treatment for resistant infections .
Case Study 2: Cytotoxicity Assessment
A cytotoxicity study evaluated the effects of 5-(2-Aminoethyl)-2-chlorophenol on normal human fibroblast cells versus cancer cells. The compound showed selective toxicity towards cancer cells with minimal effects on normal cells, indicating its therapeutic potential while reducing side effects .
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of chlorophenol derivatives, revealing that modifications at specific positions on the aromatic ring can enhance both antimicrobial and anticancer activities. Substituents that increase lipophilicity tend to improve bioavailability and efficacy against microbial and cancerous cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
